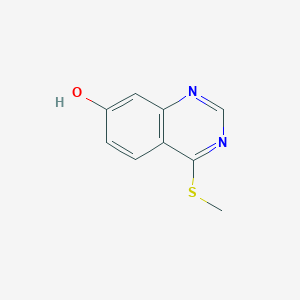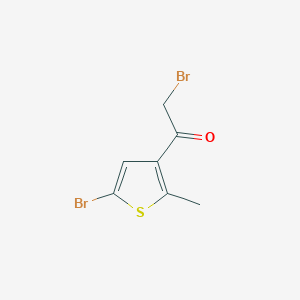
methyl 4-amino-2-chloro-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 4-amino-2-chloro-3-methylbenzoate is an organic compound with the molecular formula C9H10ClNO2. This compound is a derivative of benzoic acid and features an amino group, a chloro group, and a methyl group attached to the benzene ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2-chloro-3-methylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-Amino-3-methylbenzoic acid.
Chlorination: The amino group is protected, and the compound is chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the 2-position.
Esterification: The resulting 4-Amino-2-chloro-3-methylbenzoic acid is then esterified using methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 4-amino-2-chloro-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of 4-Amino-2-chloro-3-methylbenzoic acid.
Applications De Recherche Scientifique
methyl 4-amino-2-chloro-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 4-amino-2-chloro-3-methylbenzoate depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-methylbenzoic acid: Lacks the chloro group and ester functionality.
4-Chloro-2-methylbenzoic acid: Lacks the amino group and ester functionality.
Methyl 4-aminobenzoate: Lacks the chloro and methyl groups.
Uniqueness
methyl 4-amino-2-chloro-3-methylbenzoate is unique due to the presence of all three functional groups (amino, chloro, and methyl) on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
methyl 4-amino-2-chloro-3-methylbenzoate |
InChI |
InChI=1S/C9H10ClNO2/c1-5-7(11)4-3-6(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3 |
Clé InChI |
YKYZGKLTCYRIBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1Cl)C(=O)OC)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(1-pyrrolidinyl)-N-[2-(1-pyrrolidinyl)ethyl]ethanamine](/img/structure/B8485671.png)
![N-[2-Iodo-4-nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B8485678.png)
